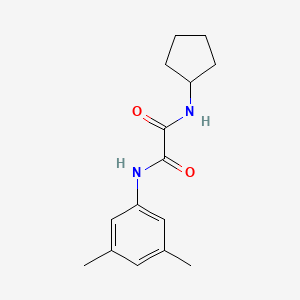
N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of aryl amides like “N-cyclopentyl-N’-(3,5-dimethylphenyl)oxamide” generally requires very specific reagents . The most popular carboxyl–amine coupling reactions demand stoichiometric activators . Aryl azides react with aldehydes under base-catalyzed conditions to yield aryl amides efficiently . Mechanistic investigations support the formation of triazoline intermediates via azide enolate cycloaddition, which subsequently undergo rearrangement to give amides by either thermal decomposition or aqueous acid work-up at room temperature .Molecular Structure Analysis
The molecular structure of “N-cyclopentyl-N’-(3,5-dimethylphenyl)oxamide” can be derived from its components. The cyclopentyl component refers to a cycloalkane with five carbon atoms forming a ring . The 3,5-dimethylphenyl component refers to a phenyl group with methyl groups at the 3rd and 5th positions . The oxamide component is a dicarboxylic acid diamide of oxalic acid .Applications De Recherche Scientifique
Antiproliferative Effects and DNA and Protein Binding Properties : A study by Casini et al. (2006) investigated the antiproliferative properties of a series of dinuclear gold(III) oxo complexes with bipyridyl ligands, which included 6-(2,6-dimethylphenyl)-bipyridine, an analogue of N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide. The compounds exhibited moderate cytotoxic properties and showed high reactivity towards proteins and DNA, suggesting potential applications in anticancer research (Casini et al., 2006).
Antibacterial Activity : Hameed et al. (2015) synthesized a series of xanthene-based thiosemicarbazones, including derivatives of N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide. These compounds exhibited excellent antibacterial activity against various bacterial strains, highlighting their potential as antibacterial agents (Hameed et al., 2015).
Anticonvulsant Activity : Robertson et al. (1987) discovered the anticonvulsant activity of a compound structurally similar to N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide, which demonstrated effectiveness in several animal models against seizures. This highlights the potential use of such compounds in developing anticonvulsant drugs (Robertson et al., 1987).
Magnetic Relaxation Properties : A study by Fortea-Pérez et al. (2013) investigated a mononuclear lanthanide oxamate complex for its slow magnetic relaxation behavior, typical of single-ion magnets. This research opens avenues for the application of similar compounds in materials science, particularly in magnetic storage technologies (Fortea-Pérez et al., 2013).
Reactivity Towards DNA and Protein : Li et al. (2012) synthesized binuclear complexes with an asymmetrical N,N'-bis(substituted)oxamide ligand and evaluated their in vitro cytotoxic activities, along with reactivities towards DNA and protein. This study is significant for understanding the interaction of such compounds with biological molecules, which is essential in drug development (Li et al., 2012).
Catalytic Amination of Aryl Halides : Jiang et al. (2020) found N,N'-Bis(3,5-dimethoxyphenyl)cyclopentane-1,1-dicarboxamide, a close analogue of N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide, effective as a ligand for copper-catalyzed amination of aryl halides. This demonstrates the compound's utility in synthetic chemistry, particularly in the efficient synthesis of primary aryl amines (Jiang et al., 2020).
Propriétés
IUPAC Name |
N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10-7-11(2)9-13(8-10)17-15(19)14(18)16-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXZPLUQBDMQND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NC2CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-N'-(3,5-dimethylphenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(sec-butyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2974468.png)
![2-[8-(benzylthio)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2974472.png)

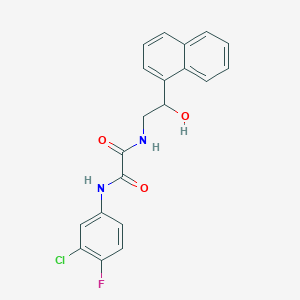
![4-(Benzofuro[3,2-d]pyrimidin-4-ylamino)benzoic acid hydrochloride](/img/structure/B2974475.png)
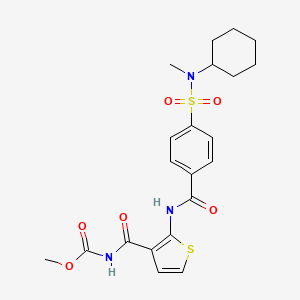
![Ethyl 4-[[2-[[5-[(4-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2974478.png)
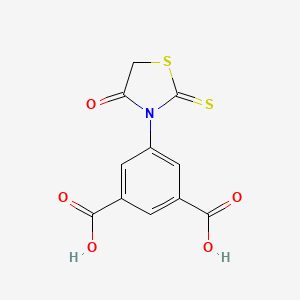
![Tert-butyl 4-benzyl-octahydropyrrolo[3,4-b]morpholine-6-carboxylate](/img/structure/B2974481.png)
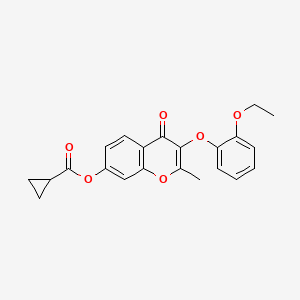
![6-ethyl-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide](/img/structure/B2974485.png)
![2-(Butylthio)-8-((4-chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2974486.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-thienylmethyl)thiophene-2-carboxamide](/img/structure/B2974487.png)
